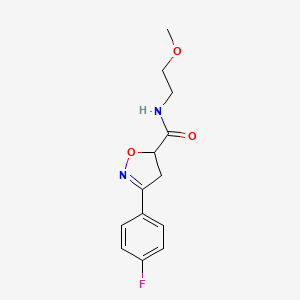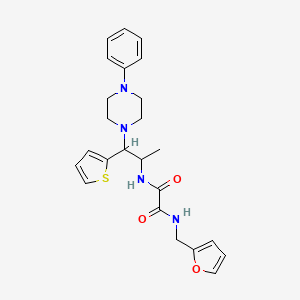
3-(4-fluorophenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 269.28 g/mol
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of the fluorophenyl group and the methoxyethyl substituent adds further intrigue.
Preparation Methods
Industrial Production: While industrial-scale synthesis information is scarce, research laboratories often employ modified versions of existing methods. These adaptations allow for efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including:
Oxidation: Oxidative transformations can modify the functional groups.
Reduction: Reduction reactions may alter the carbonyl functionality.
Substitution: Substituents on the phenyl ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) could be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed experimental data would be valuable for a comprehensive analysis.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine:Biological Activity: Investigating its effects on biological systems (e.g., enzyme inhibition, receptor binding).
Drug Development: Assessing its potential as a drug candidate.
Materials Science:
Agrochemicals: Could serve as a precursor for pesticides or herbicides.
Mechanism of Action
The compound’s mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, exploring related oxazoles and phenyl-substituted derivatives would provide valuable context.
Properties
Molecular Formula |
C13H15FN2O3 |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H15FN2O3/c1-18-7-6-15-13(17)12-8-11(16-19-12)9-2-4-10(14)5-3-9/h2-5,12H,6-8H2,1H3,(H,15,17) |
InChI Key |
ATIUVTSSIRJLOV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423674.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B11423696.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11423699.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423708.png)

![13-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423722.png)
![2-[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11423729.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11423736.png)
![7-[(1H-Benzimidazol-2-ylthio)methyl]-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11423744.png)
![4-methyl-N-{3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423750.png)
![2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423756.png)
![N-butyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11423758.png)
![5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11423764.png)
